molecular formula C11H11NO B041320 8-Methoxy-5-methylquinoline CAS No. 126403-57-4

8-Methoxy-5-methylquinoline

Cat. No. B041320
M. Wt: 173.21 g/mol
InChI Key: UANRCFOYUYBNGZ-UHFFFAOYSA-N
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Description

Hydroxyquinolines are a class of compounds with a basic quinoline structure substituted with hydroxy, methoxy, and methyl groups at various positions, including the 8-methoxy and 5-methyl substitutions. These compounds are synthesized through a variety of chemical reactions and are studied for their potential biological activities and physical and chemical properties.

Synthesis Analysis

The synthesis of 8-Methoxy-5-methylquinoline derivatives often involves modified Skraup reactions or thermal cyclization processes. Specific synthetic pathways can include the use of starting materials such as 2-anisidine and diethyl(ethoxymethylene)malonate, leading to cyclization, hydrolysis, decarboxylation, and chlorination steps to achieve the desired products with significant yields (Jiang Jia-mei, 2010). Another approach involves catalytic hydrogenation combined with classical resolution to produce optically pure derivatives (Jie Tang et al., 2010).

Molecular Structure Analysis

The molecular structure of hydroxyquinoline derivatives, including 8-Methoxy-5-methylquinoline, can be characterized using spectroscopic methods and X-ray crystallography. These analyses reveal non-planar structures stabilized by π–π stacking interactions, weak intra- and intermolecular hydrogen bonding (H. Bougharraf et al., 2016).

Scientific Research Applications

  • Antileishmanial Activity : Some analogues of 8-Methoxy-5-methylquinoline have been studied for their antileishmanial activity. For example, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-4-methylquinoline and related compounds were evaluated against Leishmania donovani in hamsters, but showed no superiority in antileishmanial activity (Lamontagne et al., 1980). Other lepidine derivatives, such as 8-(7-isopropylaminoheptylamino)-6-methoxy-4-methylquinoline, were found to be significantly more effective than standard antimonial drugs in treating leishmaniasis (Kinnamon et al., 1980).

  • Antiparasitic Agents : Certain 2,4-disubstituted 8-aminoquinoline analogues demonstrate potential as effective antiparasitic agents against Plasmodium berghei and Leishmania donovani (Carroll et al., 1980).

  • Antimicrobial Applications : Compounds derived from Citrullus colocynthis fruits and 4-methylquinoline analogues have shown potential in developing eco-friendly, natural preservatives against foodborne bacteria (Kim et al., 2014). Additionally, 4-amino-8-methylquinolines with hydroxy substitutions exhibit some antibacterial activity against both Gram-positive and Gram-negative bacteria (Meyer et al., 2001).

  • Cancer Therapy : A quinoline derivative isolated from Streptomyces sp. neau50 shows potential as a cytotoxic agent against human lung adenocarcinoma cells, indicating its applicability in cancer therapy (Wang et al., 2011). Also, quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), related to 8-Methoxy-5-methylquinoline, demonstrate PARP inhibitory activity, suggesting potential for clinical trials in treating cancer (Griffin et al., 1998).

  • Organic Synthesis : Selenium dioxide oxidation has been used to produce pyrrolo[4,3,2-de]quinolines, highlighting its potential in organic synthesis and drug discovery (Bałczewski et al., 1994).

  • Dental Plaque Inhibition : Some 8-hydroxyquinolines have shown in vitro antiplaque activity, indicating their potential use in dental care (Warner et al., 1975).

  • Characterization of Novel Compounds : Research has been conducted on synthesizing and characterizing novel hydroxyhaloquinolines and their derivatives, showing promising potential for biological applications (Małecki et al., 2010).

Future Directions

Quinoline derivatives, such as 8-Methoxy-5-methylquinoline, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

8-methoxy-5-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-5-6-10(13-2)11-9(8)4-3-7-12-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANRCFOYUYBNGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-5-methylquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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